VDR Transcription Inhibition vs. 1,25-(OH)2D3
PS121912 inhibits VDR-mediated transcription with an IC50 of 590 ± 100 nM, whereas the endogenous agonist 1,25-(OH)2D3 activates VDR transcription (EC50 ~0.1–1 nM in various systems) and induces hypercalcemia [1][2]. PS121912's antagonistic activity is concentration-dependent, with maximal repression observed at sub-micromolar concentrations without causing the calcium dysregulation characteristic of VDR agonists [2].
| Evidence Dimension | VDR-mediated transcriptional activity (cellular) |
|---|---|
| Target Compound Data | IC50 = 590 ± 100 nM |
| Comparator Or Baseline | 1,25-(OH)2D3 (agonist; EC50 = 0.1–1 nM; induces hypercalcemia) |
| Quantified Difference | PS121912 inhibits VDR transcription; 1,25-(OH)2D3 activates it. PS121912 does not induce hypercalcemia. |
| Conditions | HEK293T cells co-transfected with VDR expression vector and VDR-responsive luciferase reporter; 10 nM 1,25-(OH)2D3 present |
Why This Matters
This mechanistic divergence enables research into VDR antagonism without the confounding hypercalcemic toxicity that limits the in vivo utility of VDR agonists.
- [1] Sidhu PS, Nassif N, McCallum MM, Teske KA, Feleke B, Yuan NY, et al. Development of novel Vitamin D Receptor–Coactivator Inhibitors. ACS Med Chem Lett. 2014;5(2):199-204. Table 1. View Source
- [2] Sidhu PS, Teske KA, Feleke B, Yuan NY, Guthrie ML, Fernstrum GB, et al. Anticancer activity of VDR-coregulator inhibitor PS121912. Cancer Chemother Pharmacol. 2014 Oct;74(4):787-98. View Source
